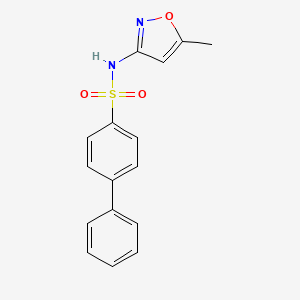

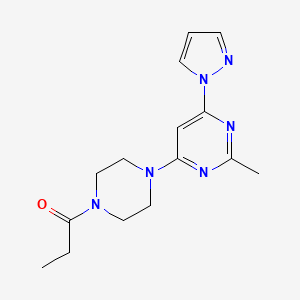

2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves reactions under specific conditions to introduce various substituents into the pyrimidine ring. For example, the synthesis of related compounds has been achieved through reactions involving sodium salts of certain ketones with heterocyclic amines in piperidenium acetate, showcasing the versatility of synthetic methods employed for these compounds (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives have been determined, revealing hydrogen bonding in two and three dimensions, which play a crucial role in the crystalline structures of these compounds. These structures can fall into stoichiometric hydrates and solvent-free forms, indicating the impact of molecular interactions on the structural conformation (Trilleras et al., 2008).

Chemical Reactions and Properties

The reactivity of pyrazolo[3,4-d]pyrimidine derivatives includes their ability to undergo various chemical reactions, such as condensation and nucleophilic substitution, to introduce different functional groups. These reactions are pivotal in modifying the chemical properties and biological activities of these compounds (Mallesha et al., 2012).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility and crystal structure, can vary significantly depending on the substituents attached to the pyrimidine ring. The analysis of these properties is crucial for understanding the behavior of these compounds in different environments (Bushuev et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine derivatives are influenced by their molecular structure, which determines their reactivity, stability, and potential biological activities. For instance, modifications on the pyrimidine ring can lead to compounds with varying degrees of biological activities, including potential antibacterial properties (Lahmidi et al., 2019).

Applications De Recherche Scientifique

Structural and Medicinal Insights

The pyrazolo[1,5-a]pyrimidine scaffold, closely related structurally to 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine, serves as a cornerstone in drug discovery due to its diverse medicinal properties. This scaffold has been utilized as a building block for developing drug-like candidates showcasing a broad spectrum of medicinal benefits. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention, leading to numerous lead compounds targeting various diseases. This scaffold's versatility offers ample opportunities for medicinal chemists to explore and develop potential drug candidates further (Cherukupalli et al., 2017).

Role in Cytochrome P450 Enzyme Inhibition

In the realm of drug metabolism, specific derivatives related to 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine have been investigated for their selectivity and potency as chemical inhibitors of cytochrome P450 (CYP) isoforms. These isoforms are crucial for the metabolism of a vast array of drugs, and their inhibition can significantly impact drug-drug interactions (DDIs). Such studies aid in understanding the metabolic pathways of new drug candidates and their potential interactions with other drugs, informing the development of safer pharmacological therapies (Khojasteh et al., 2011).

Anti-Inflammatory and Anticancer Applications

The exploration of pyrimidine derivatives, including structures analogous to 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine, has revealed potent anti-inflammatory and anticancer activities. These compounds have been synthesized and characterized, demonstrating significant in vitro anti-inflammatory activity, which positions them as promising candidates for further investigation in the quest for new anti-inflammatory drugs (Gondkar et al., 2013). Additionally, pyrimidine-based scaffolds have shown promising anticancer properties, indicating their potential to interact with various biological targets, enzymes, receptors, and pathways involved in cancer progression (Kaur et al., 2014).

Propriétés

IUPAC Name |

1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-3-15(22)20-9-7-19(8-10-20)13-11-14(18-12(2)17-13)21-6-4-5-16-21/h4-6,11H,3,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEHTNPBUUNPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)